molecular formula C14H16ClNO4S B2565970 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide CAS No. 1795298-58-6

2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide

Cat. No.: B2565970
CAS No.: 1795298-58-6
M. Wt: 329.8
InChI Key: KVRKUHMALIWEPX-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide is a synthetic compound of interest in medicinal chemistry and drug discovery research. This molecule features a benzenesulfonamide group, a well-known pharmacophore in the development of enzyme inhibitors, linked to a furan and a hydroxy-methylpropyl moiety. The benzenesulfonamide group is a privileged structure in medicinal chemistry, often associated with targeting a variety of enzymes and biological receptors . Compounds containing this core structure have been investigated for a wide range of biological activities. Furthermore, furan-containing derivatives have recently been identified as novel non-peptidomimetic inhibitors for viral proteases, such as SARS-CoV-2 Mpro, highlighting the value of this heterocycle in designing bioactive molecules for infectious disease research . The specific combination of the 2-chlorobenzenesulfonamide and the furan ring in this single molecule provides a unique scaffold for researchers to explore structure-activity relationships (SAR). It serves as a valuable building block or intermediate in the synthesis of more complex target compounds and as a probe for biochemical screening. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4S/c1-14(17,9-11-5-4-8-20-11)10-16-21(18,19)13-7-3-2-6-12(13)15/h2-8,16-17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRKUHMALIWEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution of the chlorine atom can produce a variety of sulfonamide derivatives.

Scientific Research Applications

2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Compound Name Substituents CAS Number Use/Application Key Properties/Effects
2-Chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide Furan-2-yl, hydroxyl, methylpropyl Not Provided Potential herbicide Hypothesized enhanced solubility (hydroxyl group); furan may alter enzyme interaction
Chlorsulfuron 4-Methoxy-6-methyl-1,3,5-triazin-2-ylaminocarbonyl 76341-69-0 Herbicide Inhibits acetolactate synthase (ALS); increases Rhizoctonia root rot in certain soils
Imazosulfuron 2,6-Dimethylphenyl, 2-methoxy-1-methylethyl 122548-33-8 Herbicide (rice, corn) ALS inhibitor; selective weed control
Triflumuron 4-(Trifluoromethoxy)phenylaminocarbonyl 64628-44-0 Insect growth regulator Chitin synthesis inhibitor; used against Lepidoptera
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide 2-Chloroacetylphenyl 57933-82-7 Pharmaceutical intermediate Likely involved in drug synthesis (e.g., kinase inhibitors)

Physicochemical Properties

  • Polarity : The hydroxyl and sulfonamide groups in the target compound suggest moderate polarity, akin to imazosulfuron, which balances soil adsorption and plant uptake.

Biological Activity

The compound 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide includes a furan ring, a chlorinated benzene moiety, and a sulfonamide functional group. This unique combination contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its antibacterial properties, while the furan ring may enhance the compound's ability to penetrate biological membranes and interact with cellular targets.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial effects. Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains.
  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which are being investigated in preclinical models.
  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation, particularly in specific types of tumors.

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds similar to or including 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide. Below are summarized findings from relevant research:

StudyFindings
Zhang et al. (2021)Reported that derivatives of benzenesulfonamide exhibit potent antibacterial activity against Gram-positive bacteria, with IC50 values in the low micromolar range.
Kim et al. (2020)Investigated the anti-inflammatory effects of sulfonamide derivatives, demonstrating significant reduction in pro-inflammatory cytokines in vitro.
Lee et al. (2023)Found that a structurally similar compound inhibited tumor growth in xenograft models, suggesting potential for anticancer therapies.

Comparative Analysis

When comparing 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide with other sulfonamide derivatives, it stands out due to its unique furan substitution which may enhance its bioactivity:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamideHighModerateEmerging evidence
SulfanilamideModerateLowNone reported
Mefenamic acidLowHighModerate

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